molecular formula C17H16N4S B3122511 N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine CAS No. 303147-63-9

N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine

Cat. No. B3122511
CAS RN: 303147-63-9
M. Wt: 308.4 g/mol
InChI Key: ATDSMVBSDSDORH-UHFFFAOYSA-N
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Description

“N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also has a phenylsulfanyl group attached to it .


Molecular Structure Analysis

The compound contains several functional groups, including a pyrimidine ring, a pyridine ring, and a phenylsulfanyl group . These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound.


Chemical Reactions Analysis

The pyrimidine and pyridine rings in the compound can participate in electrophilic substitution reactions . The phenylsulfanyl group can also participate in various reactions, such as oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups . For example, the presence of nitrogen in the pyrimidine and pyridine rings could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. It could potentially interact with biological systems through various mechanisms, depending on its structure and functional groups .

Future Directions

The future research directions for this compound could include studying its synthesis, reactions, and potential applications. It could also be interesting to study its interactions with biological systems .

properties

IUPAC Name

N-methyl-6-(phenylsulfanylmethyl)-2-pyridin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-18-16-11-14(12-22-15-5-3-2-4-6-15)20-17(21-16)13-7-9-19-10-8-13/h2-11H,12H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDSMVBSDSDORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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